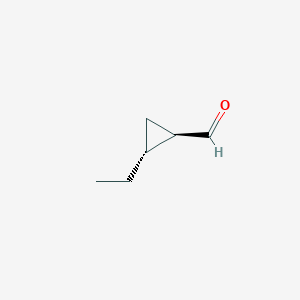
(1R,2R)-2-Ethylcyclopropane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2R)-2-Ethylcyclopropane-1-carbaldehyde is a useful research compound. Its molecular formula is C6H10O and its molecular weight is 98.145. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conversion in Plant Systems
One significant application of (1R,2R)-2-Ethylcyclopropane-1-carbaldehyde and its derivatives is observed in plant systems. A study by McKeon and Yang (2004) investigated the conversion of 1-amino-2-ethylcyclopropane-1-carboxylic acid (AEC), a derivative of this compound, in pea epicotyls. They found that only one stereoisomer of AEC is preferentially converted to 1-butene in pea epicotyls, and this conversion is catalyzed by the same enzyme responsible for ethylene production from ACC (1-aminocyclopropane-1-carboxylic acid) (McKeon & Yang, 2004).
Photoreduction Studies
The compound has also been studied in the context of photoreduction. Funke and Cerfontain (1976) researched the photochemistry of cyclopropane- and cyclobutane-carbaldehyde, which are structurally related to this compound. Their study involved the irradiation of these aldehydes and analyzed the primary chemical processes that occur upon irradiation (Funke & Cerfontain, 1976).
Applications in Organic Synthesis
In organic synthesis, the structural analogs of this compound have been used for various synthetic applications. For example, the synthesis and biological evaluation of bromophenol derivatives with cyclopropyl moiety, including a related compound, were performed by Boztaş et al. (2019). Their study involved the ring opening of cyclopropane and the synthesis of esters, alcohols, and acids (Boztaş et al., 2019).
Chemical Properties and Reactions
The chemical properties and reactions of cyclopropane carbaldehydes, which are structurally related to this compound, have been a focus of research as well. For instance, Kumar, Dey, and Banerjee (2018) reported on the TiX4-mediated Prins-type cyclization of cyclopropane carbaldehydes. This process is significant for the stereoselective construction of hexahydrooxonines and octahydrocyclopenta[ b]pyrans (Kumar, Dey, & Banerjee, 2018).
Propriétés
IUPAC Name |
(1R,2R)-2-ethylcyclopropane-1-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-5-3-6(5)4-7/h4-6H,2-3H2,1H3/t5-,6+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYXQQVRZALTGG-RITPCOANSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1C[C@H]1C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
98.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B2627680.png)
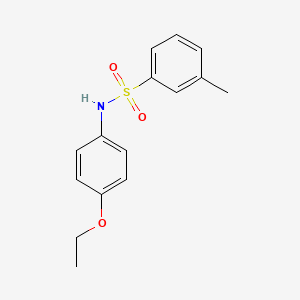
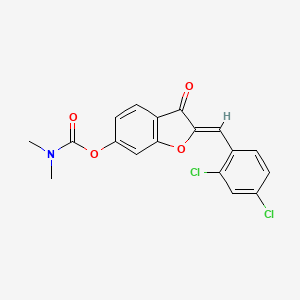
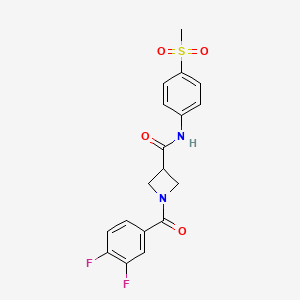
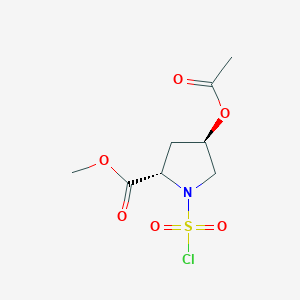
![4-methoxy-7-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2627689.png)
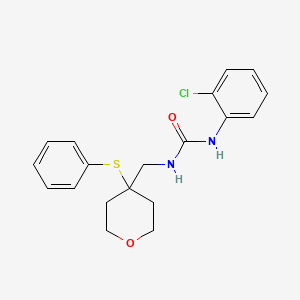
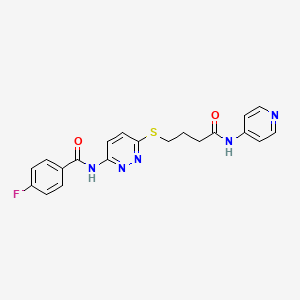
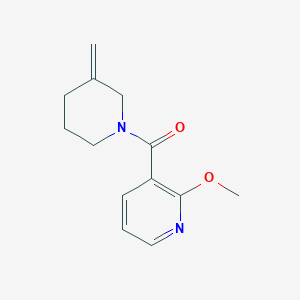
![2-(Octahydro-4H-benzo[b][1,4]thiazin-4-yl)acetic acid hydrochloride](/img/structure/B2627694.png)


![7-methyl-4-oxo-N-(3-(trifluoromethyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2627697.png)
![N-(3-acetylphenyl)-2-(7-oxo-8-((p-tolylamino)methyl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)acetamide](/img/structure/B2627702.png)
